4-Benzyloxy-piperidine hydrochloride
Overview
Description
4-Benzyloxy-piperidine hydrochloride is a compound with the molecular formula C12H18ClNO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
Piperidones, which include 4-Benzyloxy-piperidine hydrochloride, serve as precursors to the piperidine ring, a common moiety in many alkaloid natural products and drug candidates . The synthesis of piperidone derivatives has been a focus of considerable research efforts .Molecular Structure Analysis
The molecular weight of 4-Benzyloxy-piperidine hydrochloride is 227.73 g/mol . Its InChI code isInChI=1S/C12H17NO.ClH/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12;/h1-5,12-13H,6-10H2;1H
. Physical And Chemical Properties Analysis
4-Benzyloxy-piperidine hydrochloride has a computed topological polar surface area of 21.3 Ų and a complexity of 148 . It has two hydrogen bond donors and two hydrogen bond acceptors .Scientific Research Applications
Anti-acetylcholinesterase Activity
- A study by Sugimoto et al. (1990) synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which showed significant anti-acetylcholinesterase (anti-AChE) activity. One derivative, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, demonstrated exceptional potency as an AChE inhibitor, indicating potential for use as an antidementia agent (Sugimoto et al., 1990).
Structural Studies
- Szafran et al. (2007) characterized 4-Piperidinecarboxylic acid hydrochloride, revealing its orthorhombic crystal structure and chair conformation of the piperidine ring. This study aids in understanding the molecular and crystal structure of related compounds (Szafran et al., 2007).
Antimicrobial Activity
- Ovonramwen et al. (2019) synthesized (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, showing moderate antimicrobial activities against various bacteria and fungi, pointing towards its potential use in antimicrobial therapy (Ovonramwen et al., 2019).
Applications in Medicinal Chemistry
- Logvinenko et al. (2021) developed a synthetic approach for 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine, valuable building blocks in medicinal chemistry. This highlights the significance of piperidine derivatives in the synthesis of medicinally relevant compounds (Logvinenko et al., 2021).
Synthesis of Pharmacologically Active Compounds
- Rodríguez-Franco et al. (2002) described the synthesis of l-benzyl-4-(chloromethyl)piperidine, used in creating potential pharmaceuticals. This research showcases the role of piperidine derivatives in the development of new drugs (Rodríguez-Franco et al., 2002).
Dual Function Against Thrombosis
- De Candia et al. (2009) synthesized a series of benzyloxy anilides of nipecotic and isonipecotic acids with dual function against thrombosis, acting as inhibitors of factor Xa and platelet aggregation. This demonstrates the potential of piperidine derivatives in developing new antithrombotic drugs (De Candia et al., 2009).
Future Directions
Piperidine derivatives, including 4-Benzyloxy-piperidine hydrochloride, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
4-phenylmethoxypiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12;/h1-5,12-13H,6-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZNPXDFDHBMNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30510329 | |
Record name | 4-(Benzyloxy)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30510329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)piperidine hydrochloride | |
CAS RN |
81151-68-0 | |
Record name | 4-(Benzyloxy)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30510329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(benzyloxy)piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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